2-Hydroxy-benzoic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-benzoic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide typically involves a multi-step process:
Formation of the Pyrimidine Derivative: The pyrimidine core can be synthesized through a series of condensation reactions involving urea and benzaldehyde derivatives under controlled conditions.
Coupling with 2-Hydroxy-benzoic Acid: The pyrimidine derivative is then coupled with 2-hydroxy-benzoic acid using hydrazine hydrate as a coupling agent. This step often requires refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its unique chemical structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-benzoic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid Derivatives: Compounds like acetylsalicylic acid (aspirin) share the 2-hydroxy-benzoic acid core.
Pyrimidine Derivatives: Compounds such as uracil and thymine share the pyrimidine ring structure.
Uniqueness
The uniqueness of 2-Hydroxy-benzoic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit diverse chemical reactivity.
Properties
Molecular Formula |
C19H16N4O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H16N4O5/c24-15-9-5-4-8-13(15)17(26)22-20-10-14-16(25)21-19(28)23(18(14)27)11-12-6-2-1-3-7-12/h1-10,24,27H,11H2,(H,22,26)(H,21,25,28)/b20-10+ |
InChI Key |
MQBGVBODMGNWBX-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)/C=N/NC(=O)C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NNC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
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